molecular formula C16H23NO B2799841 N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide CAS No. 1024577-87-4

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide

Cat. No.: B2799841
CAS No.: 1024577-87-4
M. Wt: 245.366
InChI Key: PFFCXOGKMHEQCW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide is an organic compound characterized by its unique structural features It consists of a cyclohexane ring substituted with a carboxamide group and a 2,4-dimethylphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 1-methylcyclohexanecarboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-N-methylformamide
  • N-(2,4-Dimethylphenyl)formamide

Uniqueness

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring and carboxamide group differentiate it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-7-8-14(13(2)11-12)17-15(18)16(3)9-5-4-6-10-16/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFCXOGKMHEQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2(CCCCC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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